molecular formula C55H71N9O12 B1608758 BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER CAS No. 86063-97-0

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER

Cat. No.: B1608758
CAS No.: 86063-97-0
M. Wt: 1050.2 g/mol
InChI Key: DDDZLWFGNQMCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER is a synthetic peptide compound. It is commonly used in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes multiple amino acids and a pyridinylmethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The BOC (tert-butyloxycarbonyl) group is commonly used to protect the amino group of the amino acids during the synthesis. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing the risk of human error. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The pyridinylmethyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the carboxylic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is used in drug development and design, particularly in the creation of peptide-based therapeutics.

    Industry: It is employed in the production of high-purity peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER: Known for its unique structure and applications in peptide synthesis.

    BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL AMIDE: Similar structure but with an amide group instead of an ester.

    BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of amino acids and the presence of a pyridinylmethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H71N9O12/c1-33(2)28-45(53(71)75-32-40-24-26-56-27-25-40)61-52(70)46(34(3)4)63-51(69)43(29-37-16-12-10-13-17-37)60-50(68)42(31-39-20-22-41(23-21-39)64(73)74)59-48(66)36(6)57-47(65)35(5)58-49(67)44(30-38-18-14-11-15-19-38)62-54(72)76-55(7,8)9/h10-27,33-36,42-46H,28-32H2,1-9H3,(H,57,65)(H,58,67)(H,59,66)(H,60,68)(H,61,70)(H,62,72)(H,63,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDZLWFGNQMCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H71N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394810
Record name pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86063-97-0
Record name pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Phe-Ala-Ala-p-Nitro-Phe-Phe-Val-Leu 4-hydroxymethylpyridine ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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